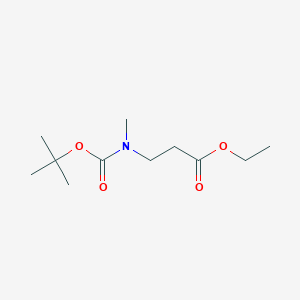

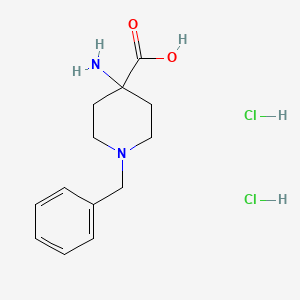

![molecular formula C41H36O3P2 B6297512 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine] CAS No. 2119686-35-8](/img/structure/B6297512.png)

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]” is a complex organic compound . It is used as a bidentate ligand, which finds application in hydroformylation of alkenes . It has a special electron-rich nature and a large steric hindrance ability, which gives it high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and phosphine groups . The presence of these groups contributes to its unique chemical properties and reactivity .Chemical Reactions Analysis

This compound is known for its high reactivity in palladium-catalyzed Suzuki, Negishi, Stille, Heck, and other coupling reactions . These reactions are commonly used in organic synthesis to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules .Applications De Recherche Scientifique

Pharmaceuticals and Agrochemicals Production

Many compounds, particularly substituted phosphine containing compounds and its related metal complexes are useful ligands and/or catalysts for production of pharmaceuticals, agrochemicals , and many other organic materials . These compounds can have decreased or lost the desired properties when handled in the air due to oxidation and/or hydrolysis in the presence of oxygen and moisture .

Stability Formulation

The compound has been used in a new formulation for oxygen and/or water sensitive compounds with an inert material such as paraffin . The new formulation provides stability for the oxygen and/or water sensitive compounds in the air and can be handled easily .

Organic and Polymer Synthesis

For example, 1,3- (bis (mesityl)-2-imidazolidinylidene)dichloro- (phenylmethylene) (tricyclohexylphosphine)ruthenium is widely known for its applications in organic and polymer synthesis . Despite the obvious utility of this catalyst, its routine use is hindered by special storage requirements .

Fine Chemicals Production

Numerous chiral phosphine containing catalysts are useful homogeneous hydrogenation catalysts and have been used widely for preparation of flavors and other fine chemicals . Almost all these catalysts require protection from oxidation and/or hydrolysis to retain their desired activities .

Mécanisme D'action

The mechanism of action of this compound is likely related to its role as a ligand in various chemical reactions . As a ligand, it can bind to a central metal atom, forming a coordination complex. This can significantly alter the reactivity of the metal atom, enabling it to participate in various chemical reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVRIRWLEFEGBK-ZYBCLOSLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)